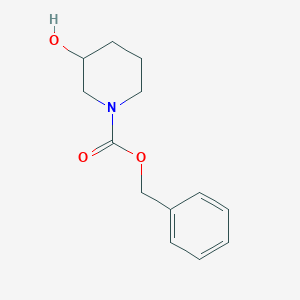

Benzyl 3-hydroxypiperidine-1-carboxylate

CAS No.: 95798-22-4

Cat. No.: VC1983745

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95798-22-4 |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | benzyl 3-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 |

| Standard InChI Key | NDGWBAFATMSBHZ-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Properties and Structure

Benzyl 3-hydroxypiperidine-1-carboxylate has the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It features a piperidine ring with a hydroxyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom. The compound exists in different stereoisomeric forms, primarily the (R)- and (S)- enantiomers, each with distinct chemical and biological properties.

Stereochemistry

The stereochemistry of Benzyl 3-hydroxypiperidine-1-carboxylate is particularly important, as the position of the hydroxyl group at the 3-position creates a chiral center. The compound can exist as:

-

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate (CAS: 94944-69-1)

-

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate (CAS: 100858-34-2)

These enantiomers have identical physical properties but may exhibit different biological activities, which makes them valuable in asymmetric synthesis and pharmaceutical development .

Structural Identifiers

The detailed structural information of the (S)-isomer includes:

| Property | Value |

|---|---|

| IUPAC Name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| InChI | InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 |

| InChIKey | NDGWBAFATMSBHZ-LBPRGKRZSA-N |

| SMILES | C1CC@@HO |

The compound's structure includes several functional groups that contribute to its chemical versatility, including the hydroxyl group, carbamate group, and aromatic ring .

Synthesis Methods

Several methods have been developed for the synthesis of Benzyl 3-hydroxypiperidine-1-carboxylate, ranging from laboratory-scale procedures to industrial production techniques.

Laboratory Synthesis

One common synthesis approach involves the reaction of appropriate piperidine derivatives with benzyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Scale Production

On an industrial scale, the synthesis may employ continuous flow reactors to optimize reaction conditions and improve yield. Post-synthesis processing typically includes solvent extraction and recrystallization to ensure high purity of the final product .

Patented Synthesis Method

A patented method described for preparing the N-benzyloxycarbonyl-3-hydroxypiperidine involves:

-

Dissolving 5-chloro-2-hydroxyl amylamine hydrochloride in water

-

Adding sodium hydroxide solution at 10-15°C

-

Heating to 40-50°C for 4 hours to complete the ring closure

-

Cooling to room temperature

-

Adding dichloromethane and a sodium hydroxide solution

-

Adding benzyl chloroformate and allowing the reaction to proceed overnight

-

Extracting with dichloromethane, washing, drying, and concentrating

-

Recrystallizing with petroleum ether to obtain the final product

This method reportedly achieves a yield of approximately 81% .

Chemical Reactions and Reactivity

Benzyl 3-hydroxypiperidine-1-carboxylate can participate in various chemical reactions due to its functional groups. Understanding these reactions is crucial for its application in organic synthesis.

Oxidation Reactions

The hydroxyl group at the 3-position can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction Reactions

The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride .

Substitution Reactions

Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives. Common reagents for these transformations include sodium hydride and alkyl halides .

Reaction Conditions

The table below summarizes the typical reaction conditions for different transformations:

| Reaction Type | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Room temperature to 50°C | Ketones, aldehydes |

| Reduction | LiAlH4, NaBH4 | 0°C to room temperature | Secondary amines |

| Substitution | NaH, alkyl halides | Room temperature to 80°C | Benzyl derivatives |

Applications in Research and Industry

Benzyl 3-hydroxypiperidine-1-carboxylate has found numerous applications across several fields, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Development

The compound serves as a valuable building block for synthesizing pharmaceuticals targeting central nervous system disorders. Its structural features allow it to interact with various receptors, making it useful for developing drugs aimed at conditions such as anxiety, depression, and neurodegenerative diseases .

Synthetic Intermediate

In organic synthesis, Benzyl 3-hydroxypiperidine-1-carboxylate functions as a versatile intermediate for constructing more complex molecules. The presence of the Cbz protecting group makes it particularly useful in multistep syntheses where selective protection and deprotection strategies are required.

Chiral Building Block

The enantiomerically pure forms of this compound serve as important chiral building blocks in asymmetric synthesis. Their stereochemical properties can be leveraged to control the stereochemistry of newly formed stereocenters in target molecules .

Biological Activity and Pharmacological Properties

Research indicates that Benzyl 3-hydroxypiperidine-1-carboxylate and its derivatives exhibit notable biological activities, making them subjects of interest in medicinal chemistry.

Receptor Interactions

The compound can interact with various biological targets, including:

-

Neurotransmitter receptors such as dopamine and serotonin receptors

-

Enzymes involved in neurotransmitter metabolism

-

Other molecular targets in the central nervous system

Pharmacological Effects

The different enantiomers of Benzyl 3-hydroxypiperidine-1-carboxylate may exhibit distinct pharmacological effects:

-

The (S)-enantiomer has been investigated for its particular biological activity

-

The chiral nature of the compound can lead to selective interactions with biological targets

-

These stereochemical properties may enhance drug efficacy while minimizing side effects

Comparison with Related Compounds

Benzyl 3-hydroxypiperidine-1-carboxylate shares structural similarities with several other compounds. Understanding these relationships helps contextualize its properties and applications.

Structural Analogues

The following table presents a comparison of Benzyl 3-hydroxypiperidine-1-carboxylate with structurally related compounds:

| Compound Name | CAS Number | Similarity Index | Key Differences |

|---|---|---|---|

| (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | 100858-34-2 | 1.00 | Enantiomer |

| (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | 94944-69-1 | 1.00 | Enantiomer |

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | 95656-88-5 | 0.92 | Five-membered ring vs. six-membered ring |

| Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate | 100858-33-1 | 0.92 | Five-membered ring and specific stereochemistry |

| cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester | 1207853-10-8 | 0.88 | Additional fluoro substituent and cis configuration |

| (3R,4R)-Benzyl 4-(tert-butoxycarbonylamino)-3-hydroxypiperidine-1-carboxylate | 724787-53-5 | 0.75 | Additional tert-butoxycarbonylamino group |

These structural relationships influence the comparative reactivity, synthetic utility, and biological activity of these compounds .

Functional Differences

The key differences among these related compounds include:

-

Ring size (five-membered pyrrolidine vs. six-membered piperidine)

-

Stereochemistry (R vs. S configuration at the 3-position)

-

Additional functional groups (fluoro substituents, amino groups)

These variations result in distinct chemical and biological properties, which can be exploited for specific applications in medicinal chemistry and organic synthesis.

Future Research Directions

The versatility of Benzyl 3-hydroxypiperidine-1-carboxylate suggests several promising directions for future research:

Synthetic Methodology Development

Researchers continue to develop improved synthetic routes to access this compound and its derivatives more efficiently, with an emphasis on:

Medicinal Chemistry Applications

The potential medicinal applications warrant further exploration, particularly:

-

Structure-activity relationship studies

-

Target-specific drug design

-

Development of novel therapeutic agents based on this scaffold

Material Science Applications

Emerging research suggests potential applications beyond traditional pharmaceutical areas, including:

-

Polymer science

-

Materials chemistry

-

Catalyst development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume